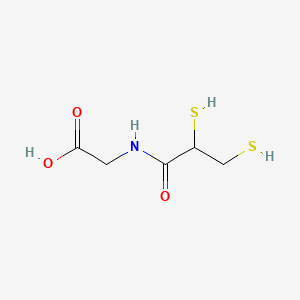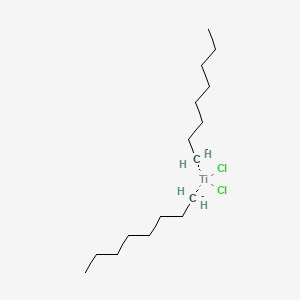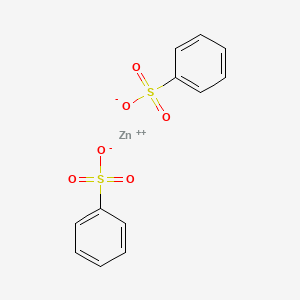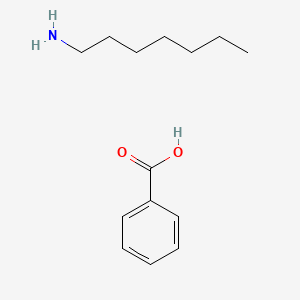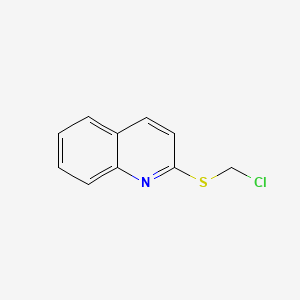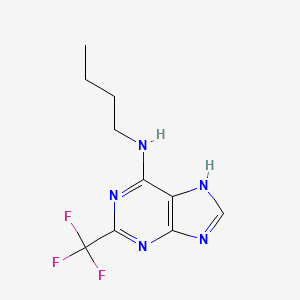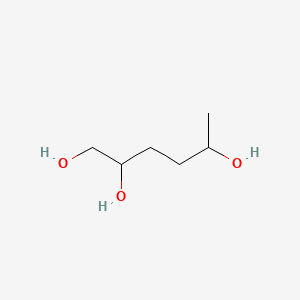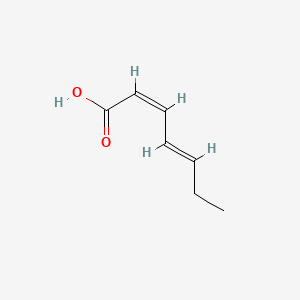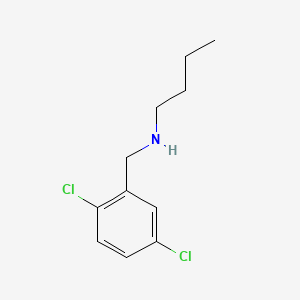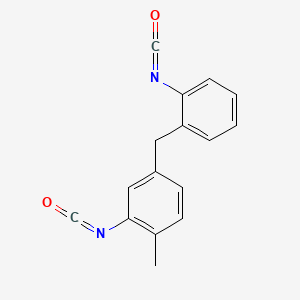
5-(o-Isocyanatobenzyl)-o-tolyl isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(o-Isocyanatobenzyl)-o-tolyl isocyanate is a chemical compound with the molecular formula C15H10N2O2. It is a member of the isocyanate family, which are compounds containing the isocyanate group (-N=C=O). This compound is known for its reactivity and is used in various industrial applications, particularly in the production of polyurethanes and other polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(o-Isocyanatobenzyl)-o-tolyl isocyanate typically involves the reaction of an amine with phosgene. The general reaction can be represented as follows: [ \text{R-NH}_2 + \text{COCl}_2 \rightarrow \text{R-NCO} + 2 \text{HCl} ] In this case, the amine precursor is 5-(o-aminobenzyl)-o-toluidine, which reacts with phosgene under controlled conditions to produce the desired isocyanate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the toxic nature of phosgene and the isocyanate product.
Análisis De Reacciones Químicas
Types of Reactions
5-(o-Isocyanatobenzyl)-o-tolyl isocyanate undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Substitution Reactions: Reacts with amines to form ureas.
Polymerization: Can polymerize to form polyurethanes.
Common Reagents and Conditions
Alcohols: Reacts under mild conditions to form urethanes.
Amines: Reacts under ambient conditions to form ureas.
Catalysts: Often used to control the rate of polymerization reactions.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
Aplicaciones Científicas De Investigación
5-(o-Isocyanatobenzyl)-o-tolyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Utilized in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used in the production of polyurethanes, which are essential in the manufacture of foams, coatings, adhesives, and elastomers.
Mecanismo De Acción
The mechanism of action of 5-(o-Isocyanatobenzyl)-o-tolyl isocyanate involves the reactivity of the isocyanate group. This group can react with nucleophiles such as alcohols and amines, leading to the formation of urethanes and ureas, respectively. The molecular targets are typically hydroxyl and amine groups in other molecules, and the pathways involve nucleophilic addition to the carbon of the isocyanate group.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Methylenediphenyl diisocyanate (MDI)
- Toluene diisocyanate (TDI)
- Hexamethylene diisocyanate (HDI)
Uniqueness
5-(o-Isocyanatobenzyl)-o-tolyl isocyanate is unique due to its specific structure, which imparts distinct reactivity and properties compared to other isocyanates. Its ability to form stable urethanes and ureas makes it valuable in specialized applications where these properties are desired.
Propiedades
Número CAS |
78062-19-8 |
|---|---|
Fórmula molecular |
C16H12N2O2 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
2-isocyanato-4-[(2-isocyanatophenyl)methyl]-1-methylbenzene |
InChI |
InChI=1S/C16H12N2O2/c1-12-6-7-13(9-16(12)18-11-20)8-14-4-2-3-5-15(14)17-10-19/h2-7,9H,8H2,1H3 |
Clave InChI |
YZAANVHLGKJXSM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CC2=CC=CC=C2N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


